1-(3,5-Difluoro-4-(hexyloxy)phenyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(3,5-Difluoro-4-(hexyloxy)phenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of multiple fluorine atoms and a hexyloxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Difluoro-4-(hexyloxy)phenyl)-2,2,2-trifluoroethanone typically involves the introduction of fluorine atoms into the phenyl ring and the attachment of a hexyloxy group. One common method is the Friedel-Crafts acylation reaction, where a trifluoroacetyl chloride is reacted with a difluorohexyloxybenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis. Additionally, the purification process may include techniques such as distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Difluoro-4-(hexyloxy)phenyl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or alkanes.
Substitution: Amino or thio derivatives of the original compound.
Scientific Research Applications
1-(3,5-Difluoro-4-(hexyloxy)phenyl)-2,2,2-trifluoroethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic molecules, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as fluorinated polymers and coatings, which benefit from the compound’s unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3,5-Difluoro-4-(hexyloxy)phenyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to modulation of their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways.
Pathways Involved: The presence of fluorine atoms can enhance the compound’s binding affinity to its targets, potentially leading to more potent biological effects. The hexyloxy group may also influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,5-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanone
- 1-(3,5-Difluoro-4-ethoxyphenyl)-2,2,2-trifluoroethanone
- 1-(3,5-Difluoro-4-propoxyphenyl)-2,2,2-trifluoroethanone
Comparison
Compared to its analogs, 1-(3,5-Difluoro-4-(hexyloxy)phenyl)-2,2,2-trifluoroethanone is unique due to the longer hexyloxy chain, which can influence its physical and chemical properties. The hexyloxy group may enhance the compound’s solubility in organic solvents and its ability to interact with lipid membranes, potentially leading to different biological activities and applications.
Properties
IUPAC Name |
1-(3,5-difluoro-4-hexoxyphenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F5O2/c1-2-3-4-5-6-21-12-10(15)7-9(8-11(12)16)13(20)14(17,18)19/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNANZNOKOPHDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1F)C(=O)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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